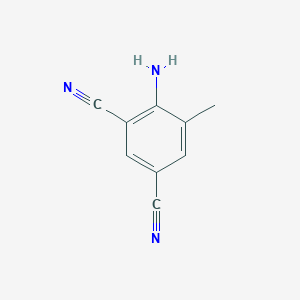

4-Amino-5-methylisophthalonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-methylisophthalonitrile is an organic compound with the molecular formula C9H7N3. It is a derivative of isophthalonitrile, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylisophthalonitrile typically involves the nitration of 4-amino-5-methylbenzonitrile, followed by reduction. One common method includes the following steps:

Nitration: 4-amino-5-methylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-methylisophthalonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile groups can be reduced to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Amides and sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

4-Amino-5-methylisophthalonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the 5-hydroxytryptamine (serotonin) receptors. Research indicates that compounds derived from this nitrile can act as agonists or partial agonists for the 5-HT4 receptor, which has implications for treating neurodegenerative disorders such as Alzheimer's disease and other psychiatric conditions .

Case Study: 5-HT4 Receptor Agonists

A study highlighted the potential of 4-amino derivatives in developing drugs aimed at enhancing cognitive function and memory by targeting the 5-HT4 receptor. These compounds have shown promise in preclinical models for improving memory deficits associated with Alzheimer's disease .

Fluorescent Probes

Fluorophore Development

The compound has been utilized in developing fluorescent probes for studying protein-protein interactions. Its structural properties allow it to function effectively as a solvatochromic fluorophore, which is sensitive to changes in the local environment. This sensitivity is advantageous for real-time monitoring of biochemical processes .

Data Table: Properties of Fluorescent Probes

| Property | Value |

|---|---|

| Excitation Wavelength | 408 nm |

| Quantum Yield | High |

| Stability | Enhanced under various conditions |

| Application | Protein interaction studies |

Synthesis of Peptides

Building Block in Peptide Synthesis

this compound can be incorporated into peptides via standard solid-phase peptide synthesis techniques. Its incorporation enhances the stability and fluorescence properties of the resulting peptides, making them suitable for various biological applications .

Case Study: Peptide Stability

A comparative study demonstrated that peptides containing this compound exhibited superior stability during deprotection cycles compared to traditional amino acids. This stability is critical for producing high-quality peptides for therapeutic use .

Materials Science

Polymer Applications

In materials science, derivatives of this compound are explored for their potential in creating advanced polymers with specific optical and mechanical properties. These materials can be tailored for use in coatings, adhesives, and other industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-methylisophthalonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile groups can participate in various chemical reactions, modifying the compound’s properties and interactions .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-methylbenzonitrile: Similar structure but lacks the second nitrile group.

4-Amino-3-methylisophthalonitrile: Similar structure but with the methyl group at a different position.

5-Amino-4-methylisophthalonitrile: Similar structure but with the amino and methyl groups swapped.

Uniqueness

4-Amino-5-methylisophthalonitrile is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in materials science and pharmaceuticals .

Actividad Biológica

4-Amino-5-methylisophthalonitrile (CAS No. 98589-70-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of cytotoxicity and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its isophthalonitrile backbone with an amino group and a methyl substituent. The molecular formula is C10H8N4, and it has a molecular weight of approximately 184.20 g/mol. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that this compound showed promising activity against human breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

These results suggest that this compound could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes. Preliminary studies suggest that it may act by disrupting nucleic acid synthesis or interfering with protein function through covalent modification of target proteins.

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered to mice bearing tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Propiedades

IUPAC Name |

4-amino-5-methylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAUXOUQCHCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.